molecular formula C13H17NO2 B13684639 Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-

Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-

Cat. No.: B13684639
M. Wt: 219.28 g/mol
InChI Key: UBNNBWOQIPOGHL-UHFFFAOYSA-N
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Description

N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a phenyl ring substituted with a methyl group and a methylcyclopropoxy group, as well as an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide typically involves the reaction of 2-methyl-4-(1-methylcyclopropoxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions, where the aniline derivative is treated with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to promote the formation of the acetamide product.

Industrial Production Methods

In an industrial setting, the production of N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide: Unique due to the presence of the methylcyclopropoxy group.

    N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]amine: Lacks the acetamide group, resulting in different chemical properties.

    N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]methanamide: Similar structure but with a methanamide group instead of an acetamide group.

Uniqueness

N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both a methylcyclopropoxy group and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[2-methyl-4-(1-methylcyclopropyl)oxyphenyl]acetamide

InChI

InChI=1S/C13H17NO2/c1-9-8-11(16-13(3)6-7-13)4-5-12(9)14-10(2)15/h4-5,8H,6-7H2,1-3H3,(H,14,15)

InChI Key

UBNNBWOQIPOGHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2(CC2)C)NC(=O)C

Origin of Product

United States

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